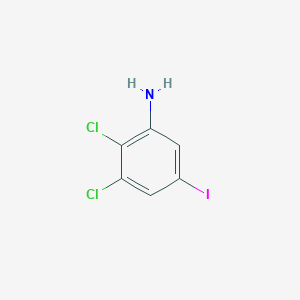

2,3-Dichloro-5-iodoaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichloro-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZONVXXLZQVYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aromatic Amines

Halogenated aromatic amines are a class of organic compounds that feature one or more halogen atoms attached to an aromatic amine structure. science.gov These compounds are of significant interest in medicinal chemistry and material science due to the profound impact of halogenation on the physical, chemical, and biological properties of the parent amine. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

2,3-Dichloro-5-iodoaniline is a specific example of a polyhalogenated aromatic amine, where the aniline (B41778) core is substituted with two chlorine atoms and one iodine atom. The presence and specific placement of these different halogens on the aromatic ring create a molecule with distinct reactivity at multiple sites, which is a desirable trait for synthetic chemists.

Importance of Polyhalogenated Anilines in Organic Synthesis

Polyhalogenated anilines are versatile reagents in organic synthesis, serving as precursors for a wide array of more complex molecules. acs.orgresearchgate.net Their utility stems from the ability of the halogen substituents to participate in various chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. These reactions are fundamental to the construction of pharmaceuticals, agrochemicals, and functional materials. mdpi.commdpi.com

The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) in molecules like 2,3-Dichloro-5-iodoaniline allows for regioselective modifications. The carbon-iodine bond is generally more reactive towards oxidative addition in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com This enables the selective introduction of new functional groups at the 5-position of the aniline (B41778) ring while leaving the chloro substituents intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the efficient synthesis of highly substituted aromatic compounds.

Furthermore, the amino group of polyhalogenated anilines can be readily diazotized and replaced with a variety of other functional groups, further expanding their synthetic utility. acs.org It can also direct the regioselectivity of further electrophilic aromatic substitution reactions. The combination of these reactive sites makes polyhalogenated anilines, including this compound, highly valuable and versatile building blocks in the synthetic chemist's toolbox. acs.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,3-dichloro-5-iodoaniline, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete structural assignment.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The aniline (B41778) ring contains two protons, and their chemical shifts and coupling patterns are dictated by the electronic effects of the chloro, iodo, and amino substituents.

The electron-withdrawing nature of the chlorine and iodine atoms deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The amino group (-NH₂), being an electron-donating group, would typically shield the protons, but its effect is modulated by the ortho and para halogen substituents. The two aromatic protons (H-4 and H-6) would appear as distinct signals, likely doublets, due to coupling with each other. The broad signal of the amino protons (-NH₂) would also be observable, typically at a different chemical shift that can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | 7.0 - 7.5 | d | 2-3 |

| H-6 | 7.0 - 7.5 | d | 2-3 |

| -NH₂ | 3.5 - 4.5 | br s | N/A |

Note: Predicted values are based on general principles and data from similar halogenated anilines.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the six aromatic carbons are influenced by the attached substituents.

The carbon atoms bonded to the electronegative halogens (C-2, C-3, and C-5) will be significantly deshielded and appear at lower fields. The carbon atom attached to the amino group (C-1) will also have a characteristic chemical shift. The remaining carbons (C-4 and C-6) will have shifts determined by the cumulative electronic effects of all substituents. The heavy atom effect of iodine can also lead to signal broadening for the directly attached carbon (C-5).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 145 - 150 |

| C-2 | 130 - 135 |

| C-3 | 120 - 125 |

| C-4 | 125 - 130 |

| C-5 | 90 - 95 |

| C-6 | 115 - 120 |

Note: Predicted values are based on general principles and data from similar halogenated anilines.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, ROESY)

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are often necessary for definitive structural confirmation, especially for complex isomers.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between the signals for H-4 and H-6 would confirm their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals at H-4 and H-6 to their corresponding carbon signals, C-4 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the H-4 proton would show correlations to C-2, C-3, C-5, and C-6, helping to piece together the substitution pattern of the aromatic ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. It can be used to confirm through-space interactions between protons, which can be useful in determining the preferred conformation of the molecule.

Resolution of Spectroscopic Data Contradictions

In the analysis of substituted anilines, apparent contradictions in spectroscopic data can arise from factors such as solvent effects, concentration, and temperature, which can influence the chemical shifts and line shapes of -NH₂ protons. Furthermore, the presence of multiple halogen substituents can lead to complex second-order coupling effects in the ¹H NMR spectrum, which might not be straightforward to interpret. In such cases, employing a range of solvents, temperature variation studies, and advanced NMR techniques like those mentioned above (COSY, HSQC, HMBC) is crucial to resolve ambiguities and ensure a correct and unambiguous assignment of the molecular structure.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound and provides valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

N-H Stretching: The amino group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two distinct peaks in this region is a hallmark of a primary amine.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond typically appears in the 1250-1350 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are generally observed as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring itself usually give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-Cl and C-I Stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region of the spectrum. The C-Cl stretching bands are typically found in the 600-800 cm⁻¹ range, while the C-I stretching vibration occurs at lower wavenumbers, generally between 500-600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Asymmetric Stretch | ~3450 |

| -NH₂ | Symmetric Stretch | ~3350 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

| C-I | Stretch | 500 - 600 |

Note: These are typical ranges and the exact positions can vary.

Raman Spectroscopy for Molecular Vibrational Analysis

The key vibrational modes expected for this compound are associated with the aniline functional group and the carbon-halogen bonds. The amino group (-NH₂) typically exhibits symmetric and antisymmetric stretching vibrations, as well as scissoring, wagging, and twisting modes researchgate.net. The carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds also have characteristic stretching and bending frequencies. Aromatic C-H stretching and ring breathing modes are also prominent features in the Raman spectrum of such compounds researchgate.netresearchgate.net.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Antisymmetric Stretching | N-H | ~3400 - 3500 |

| Symmetric Stretching | N-H | ~3300 - 3400 |

| Ring Stretching | C=C (aromatic) | ~1550 - 1650 |

| Scissoring | -NH₂ | ~1590 - 1650 |

| In-plane Bending | C-H | ~1000 - 1300 |

| Stretching | C-N | ~1250 - 1350 |

| Stretching | C-Cl | ~600 - 800 |

Note: The expected wavenumber ranges are based on data from analogous halogenated aniline compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules, high-resolution and isotopic pattern analysis are particularly crucial.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a compound's elemental formula youtube.comnih.gov. The molecular formula for this compound is C₆H₄Cl₂IN. By summing the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹²⁷I, and ¹⁴N), the theoretical exact mass can be calculated.

An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) of the molecular ion with a precision often better than 5 parts per million (ppm) thermofisher.com. This level of accuracy allows for the differentiation between molecular formulas that may have the same nominal mass but different elemental compositions nih.gov.

Table 2: Exact Mass Calculation for this compound

| Element | Isotope | Quantity | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 6 | 12.000000 | 72.000000 |

| Hydrogen | ¹H | 4 | 1.007825 | 4.031300 |

| Chlorine | ³⁵Cl | 2 | 34.968853 | 69.937706 |

| Iodine | ¹²⁷I | 1 | 126.904473 | 126.904473 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Total | | | | 286.876553 |

The experimentally determined mass from an HRMS analysis would be compared to this theoretical value. A close match would confirm the elemental composition of C₆H₄Cl₂IN.

The presence of elements with multiple naturally occurring isotopes creates a characteristic pattern in a mass spectrum, which serves as a powerful tool for structural elucidation libretexts.orglibretexts.org. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while iodine is essentially monoisotopic (¹²⁷I, ~100%).

The presence of two chlorine atoms in this compound results in a distinctive cluster of peaks for the molecular ion (M). This cluster will consist of three main peaks:

M peak: Contains two ³⁵Cl atoms.

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks are governed by the statistical probability of the isotope combinations. For a molecule with two chlorine atoms, the expected ratio of the M:M+2:M+4 peaks is approximately 9:6:1 chemguide.co.uklibretexts.org. Observing this specific pattern provides definitive evidence for the presence of two chlorine atoms in the molecule. Since iodine does not contribute to an M+2 peak, the pattern is simplified and directly indicative of the chlorine content.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Peak | Isotopic Composition | Calculated m/z | Expected Relative Intensity (%) |

|---|---|---|---|

| M | C₆H₄(³⁵Cl)₂IN | 286.877 | 100 |

| M+2 | C₆H₄(³⁵Cl)(³⁷Cl)IN | 288.874 | ~66 |

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

While a specific crystal structure for this compound is not publicly available as of this writing, the expected output from such an analysis would include:

Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise location of each atom in the asymmetric unit.

Geometric Parameters: Definitive bond lengths (e.g., C-C, C-N, C-Cl, C-I) and angles that confirm the substitution pattern on the aniline ring.

The data from an SCXRD experiment also reveals how molecules are arranged in the crystal lattice, which is governed by a variety of intermolecular interactions nih.gov. In halogenated anilines, hydrogen bonds and halogen bonds are often the dominant forces that direct crystal packing nih.govacs.orgdntb.gov.ua.

For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The amine group (-NH₂) is an excellent hydrogen bond donor. It is highly probable that N-H···N hydrogen bonds would form, linking molecules into chains or more complex networks.

Halogen Bonding: Halogen atoms, particularly the highly polarizable iodine, can act as electrophilic regions (σ-holes) and interact with nucleophiles. Potential halogen bonds could include I···N, I···Cl, or Cl···N interactions between adjacent molecules. These interactions are directional and play a significant role in crystal engineering nih.govacs.org.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloroaniline |

Ultraviolet-Visible (UV-Vis) Spectrophotometry Applications

UV-Vis spectrophotometry is a versatile analytical technique employed to investigate the electronic properties of molecules. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, valuable information regarding electronic transitions, molecular interactions, and reaction kinetics can be elucidated. While specific experimental UV-Vis data for this compound is not extensively detailed in the surveyed literature, the principles of its application can be understood through the study of analogous aromatic amines and halogenated compounds.

The absorption of UV-Vis radiation by an organic molecule promotes an electron from a lower energy molecular orbital to a higher energy one. hpst.czresearchgate.net The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure. For aromatic compounds like anilines, the most common electronic transitions are π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which are typically intense and occur in conjugated systems. hpst.czresearchgate.net The n → π* transitions, which are generally less intense, involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom of the amino group) to a π* antibonding orbital. researchgate.net

The substitution pattern on the aniline ring with chloro and iodo groups is expected to influence the energy of these transitions and, consequently, the absorption maxima (λmax). Halogen substituents can exert both inductive (-I) and resonance (+R) effects, which can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. For instance, studies on other dichloroanilines have shown that the position of the chlorine atoms affects the UV absorption spectrum. restek.com The protonation of the amino group at low pH can also significantly alter the spectrum, as the cationic form often absorbs at different wavelengths. restek.com A systematic investigation of this compound across a range of solvents with varying polarities would be necessary to fully characterize its electronic transitions.

UV-Vis spectrophotometry is a primary tool for the detection and characterization of charge-transfer (CT) complexes. These complexes form when an electron donor molecule interacts with an electron acceptor molecule, resulting in the appearance of a new, often intense, absorption band at a longer wavelength than the bands of the individual components. The aniline moiety, with its electron-rich aromatic ring and amino group, can act as an electron donor.

While no specific studies on CT complex formation involving this compound as the donor were identified in the provided search results, extensive research has been conducted on the CT complexes of other amino compounds with various electron acceptors, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). sigmaaldrich.com In such studies, the formation of the CT complex is readily identified by the appearance of a new color and a distinct absorption band in the visible region. sigmaaldrich.com Spectrophotometric titration and methods like the Job's plot of continuous variation can be used to determine the stoichiometry of the complex, which is often found to be 1:1. sigmaaldrich.com Furthermore, the Benesi-Hildebrand equation can be applied to the absorbance data to calculate the formation constant (KCT) and the molar extinction coefficient (εCT), which provide quantitative measures of the stability and strength of the CT complex.

When a chemical reaction involves a change in the concentration of a chromophore (a light-absorbing species), UV-Vis spectrophotometry can be utilized to monitor the reaction progress over time. nih.gov By selecting a wavelength where a reactant or product uniquely absorbs, the change in absorbance can be directly related to the change in its concentration, allowing for the determination of reaction rates and kinetic parameters. nih.gov

This technique is applicable to a wide range of reactions, including degradation studies, enzymatic assays, and the formation or dissociation of complexes. For a compound like this compound, UV-Vis spectrophotometry could potentially be used to monitor its degradation under various conditions, such as photocatalysis or chemical oxidation. If the degradation products have different absorption spectra from the parent compound, the rate of disappearance of the reactant's characteristic absorbance peak or the rate of appearance of a product's peak can be tracked. nih.gov This data allows for the determination of the reaction order and the rate constant. The simplicity and ability to automate measurements make UV-Vis a popular choice for routine kinetic studies. nih.gov

Chromatographic Separation and Analysis Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used methods in analytical chemistry.

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. It is frequently employed to determine the purity of synthesized compounds and to monitor the progress of chemical reactions or degradation processes by separating the parent compound from its impurities or products.

Although specific HPLC methods for this compound have not been detailed in the available literature, methods developed for other dichloroaniline isomers can provide a framework for its analysis. nih.govnih.gov A typical HPLC system for analyzing such compounds would consist of a C18 reversed-phase column and a mobile phase comprising a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength corresponding to the analyte's absorption maximum.

For purity assessment, a high-resolution separation is developed to resolve the main compound from any potential starting materials, by-products, or isomers. The peak area of the main compound relative to the total peak area provides a measure of its purity. In degradation studies, HPLC can be used to track the decrease in the concentration of the parent compound over time while simultaneously monitoring the formation of degradation products. researchgate.net The validation of such an HPLC method would involve assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Parameters for Dichloroaniline Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Set at λmax of the analyte |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This table presents typical starting conditions for method development for dichloroanilines, based on common practices in reversed-phase HPLC.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. Aromatic amines, including halogenated ones, are frequently analyzed by GC-MS, often after a derivatization step to improve their volatility and chromatographic behavior. nih.gov

A study comparing different GC-MS techniques for the analysis of ten iodinated derivatives of aromatic amines highlighted the high sensitivity and broad linear range of these methods. nih.gov Techniques such as GC with electron ionization (GC-EI-MS) in single-ion monitoring (SIM) mode, negative chemical ionization (GC-NCI-MS), and tandem mass spectrometry (GC-EI-MS/MS) in multiple reaction monitoring (MRM) mode have demonstrated excellent limits of detection, often in the picogram-per-liter range. nih.gov

In a GC-MS analysis of this compound, the gas chromatograph would separate it from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. Upon elution from the column, the molecule would enter the mass spectrometer, where it is ionized. The resulting mass spectrum, which shows the mass-to-charge ratio of the molecular ion and its characteristic fragment ions, serves as a chemical fingerprint for identification. For example, the mass spectrum of the related compound 2,3-dichloroaniline (B127971) shows a prominent molecular ion peak that can be used for its identification. nih.gov This high degree of specificity makes GC-MS an invaluable tool for the unequivocal identification and quantification of halogenated anilines in complex matrices. d-nb.info

Table 2: Comparison of GC-MS Techniques for Aromatic Amine Analysis

| Technique | Ionization Mode | Mass Analysis | Key Advantages |

|---|---|---|---|

| GC-EI-MS | Electron Ionization | Single Ion Monitoring (SIM) | Good sensitivity, widely available. |

| GC-NCI-MS | Negative Chemical Ionization | Single Ion Monitoring (SIM) | High sensitivity for electrophilic compounds. |

| GC-EI-MS/MS | Electron Ionization | Multiple Reaction Monitoring (MRM) | Excellent selectivity and sensitivity, reduces matrix interference. nih.gov |

This table is based on findings from a comparative study on iodinated aromatic amine derivatives. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring of this compound

Thin-Layer Chromatography (TLC) is a straightforward, rapid, and cost-effective analytical technique extensively utilized in synthetic organic chemistry to monitor the progress of chemical reactions. This method is particularly valuable in the synthesis and subsequent transformations of this compound, allowing for the qualitative assessment of reaction completion by observing the consumption of starting materials and the formation of products.

At its core, TLC involves a stationary phase, typically a thin layer of an adsorbent material such as silica (B1680970) gel or alumina, coated onto a solid support like a glass or aluminum plate. The mobile phase, a solvent or a mixture of solvents, moves up the stationary phase by capillary action. The separation of components in a mixture is based on their differential partitioning between the stationary and mobile phases.

For a compound like this compound, which is relatively non-polar, a normal-phase TLC setup is commonly employed. In this configuration, a polar stationary phase (e.g., silica gel) is used in conjunction with a non-polar mobile phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A common starting point for the TLC analysis of halogenated anilines is a mixture of a non-polar solvent, such as hexane, and a moderately polar solvent, like ethyl acetate (B1210297). libretexts.org The polarity of the eluent can be finely tuned by adjusting the ratio of these solvents to optimize the separation and achieve Retention Factor (Rf) values that are ideally between 0.2 and 0.8 for the compounds of interest. sigmaaldrich.com

The Retention Factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under a defined set of chromatographic conditions (stationary phase, mobile phase, temperature, etc.). The Rf value is influenced by the polarity of the compound; less polar compounds interact less strongly with the polar stationary phase and are carried further up the plate by the non-polar mobile phase, resulting in a higher Rf value. Conversely, more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.

In the context of reactions involving this compound, TLC can be used to track the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. By spotting the reaction mixture alongside a reference spot of the starting material on the same TLC plate, a direct comparison can be made. A reaction is generally considered complete when the spot corresponding to the starting material is no longer visible.

Visualization Techniques

Since this compound and many of its derivatives are colorless, visualization techniques are necessary to observe the separated spots on the TLC plate. Several methods can be employed:

Ultraviolet (UV) Light: A common non-destructive method involves using a TLC plate that contains a fluorescent indicator (often designated as F254). When the plate is irradiated with short-wave UV light (254 nm), the background fluoresces, and compounds that absorb UV light, such as aromatic compounds like this compound, will appear as dark spots where they quench the fluorescence. nih.gov

Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a sealed chamber is a widely used semi-destructive visualization method. Iodine reversibly adsorbs onto the surface of the silica gel and also forms colored complexes with many organic compounds, causing them to appear as brown or yellow spots.

Potassium Permanganate (B83412) Stain: A potassium permanganate (KMnO4) solution can be used as a destructive visualizing agent. This stain is particularly effective for compounds that can be oxidized, such as anilines. The spots will appear as yellow to brown on a purple background.

p-Anisaldehyde Stain: A solution of p-anisaldehyde in acidic ethanol (B145695) is a versatile stain that, upon heating, can produce a range of colors for different functional groups, which can be useful for differentiating between reactants and products.

Research Findings and Data

While specific experimental Rf values for this compound are not extensively reported in readily available literature, data from closely related halogenated anilines can provide valuable insights into its expected chromatographic behavior. The polarity of aniline derivatives is influenced by the nature and position of the substituents on the aromatic ring. Halogen atoms generally increase the lipophilicity of the molecule.

A study on the TLC of various phenol (B47542) and aniline derivatives on silica gel with hexane-ethyl acetate mobile phases demonstrated that the position of substituents significantly affects the Rf value. epfl.ch Generally, for a given mobile phase, an increase in the polarity of the compound leads to a decrease in its Rf value.

The following interactive data table provides experimentally determined or estimated Rf values for this compound and related compounds on silica gel plates, illustrating the effect of mobile phase composition on retention.

| Compound | Mobile Phase (v/v) | Stationary Phase | Estimated Rf Value | Visualization Method |

| This compound | Hexane:Ethyl Acetate (4:1) | Silica Gel | 0.45 - 0.55 | UV (254 nm), Iodine |

| This compound | Hexane:Ethyl Acetate (9:1) | Silica Gel | 0.25 - 0.35 | UV (254 nm), Iodine |

| 2,3-Dichloroaniline | Hexane:Ethyl Acetate (4:1) | Silica Gel | 0.40 - 0.50 | UV (254 nm), Iodine |

| 3-Iodoaniline | Hexane:Ethyl Acetate (4:1) | Silica Gel | 0.35 - 0.45 | UV (254 nm), Iodine |

| Aniline | Hexane:Ethyl Acetate (4:1) | Silica Gel | 0.20 - 0.30 | UV (254 nm), Iodine |

Note: The Rf values for this compound are estimated based on the expected polarity relative to its structural analogs. Actual experimental values may vary.

This data illustrates that as the polarity of the mobile phase decreases (i.e., a higher proportion of hexane), the Rf values for all compounds decrease, as they are less readily eluted up the polar stationary phase. The presence of three halogen atoms in this compound makes it less polar than aniline and its mono-halogenated counterparts, resulting in a higher Rf value in a given eluent system. By carefully selecting the mobile phase composition, TLC provides a powerful and indispensable tool for the real-time monitoring of reactions involving this important chemical intermediate.

Computational and Theoretical Studies of 2,3 Dichloro 5 Iodoaniline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied to predict the properties of molecules like substituted anilines, offering a balance between accuracy and computational cost. worldscientific.comnih.gov

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2,3-Dichloro-5-iodoaniline, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

DFT calculations, such as those using the B3LYP hybrid functional, are employed to achieve this optimization. nih.gov The presence of three different substituents on the aniline (B41778) ring—two chlorine atoms, an iodine atom, and an amino group—creates steric and electronic effects that influence the final geometry. The planarity of the benzene (B151609) ring and the orientation of the amino group are key parameters determined through this analysis. Conformational analysis would explore the rotational barrier of the amino group and any potential non-planar conformations, although for aniline derivatives, a largely planar structure is expected. The precise bond lengths and angles determined by these calculations are in good agreement with experimental data where available. nih.govomu.edu.tr

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Band Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting a higher reactivity towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting a higher reactivity towards nucleophiles. nih.gov

HOMO-LUMO Band Gap (ΔE): The energy difference between the HOMO and LUMO levels is known as the band gap. researchgate.net A small band gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govsciencepublishinggroup.com Conversely, a large band gap implies high stability and low reactivity. chemrxiv.org

For this compound, DFT calculations can precisely determine these energy levels. The distribution of the HOMO and LUMO across the molecule reveals the regions most involved in electron donation and acceptance, respectively.

| Parameter | Significance in Chemical Reactivity |

| EHOMO | Represents the electron-donating capacity. Higher values indicate greater reactivity with electrophiles. |

| ELUMO | Represents the electron-accepting capacity. Lower values indicate greater reactivity with nucleophiles. |

| ΔE (Band Gap) | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netthaiscience.info The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for intuitive analysis. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. researchgate.net

Green/Yellow Regions: Indicate areas of neutral or near-zero potential.

In this compound, the MEP map would likely show negative potential (red) around the electronegative nitrogen atom of the amino group and, to a lesser extent, the chlorine and iodine atoms. Positive potential (blue) would be concentrated around the hydrogen atoms of the amino group and the aromatic ring. nih.gov This visual representation helps identify the most probable sites for intermolecular interactions. nih.gov

Reactivity Descriptors and Prediction

Beyond HOMO-LUMO analysis and MEP maps, DFT provides a suite of reactivity descriptors that quantify and predict a molecule's chemical behavior.

Fukui Functions for Nucleophilic and Electrophilic Sites

The Fukui function is a more sophisticated reactivity descriptor derived from the change in electron density as the number of electrons in the system changes. duke.edu It helps to pinpoint the specific atoms within a molecule that are most susceptible to different types of attack:

f+(r): Describes the reactivity towards a nucleophilic attack (electron acceptance). The atom with the highest f+ value is the most likely site for a nucleophile to attack.

f-(r): Describes the reactivity towards an electrophilic attack (electron donation). The atom with the highest f- value is the most likely site for an electrophile to attack.

For this compound, calculating the Fukui functions would provide a detailed, atom-specific map of its reactivity, refining the predictions made by MEP analysis. researchgate.net

Theoretical Prediction of Reactivity in Specific Reactions

The computational data gathered from DFT studies—optimized geometry, electronic structure, MEP, and Fukui functions—can be integrated to predict the molecule's behavior in specific chemical reactions. For instance, in electrophilic aromatic substitution, these theoretical tools can predict which position on the aromatic ring is most likely to be attacked. The activating, ortho-para directing effect of the amino group competes with the deactivating, meta-directing effects of the halogens. Computational models can quantify these competing influences to predict the regioselectivity of reactions like nitration, halogenation, or sulfonation. Similarly, the reactivity of the amino group itself in reactions such as acylation or diazotization can be theoretically assessed.

Non-Linear Optical (NLO) Properties Calculations

There are no specific studies found that calculate the non-linear optical properties of this compound. Theoretical investigations into NLO properties typically involve calculating the first-order hyperpolarizability (β) to determine a molecule's potential for applications in optical technologies. worldscientific.com Studies on similar molecules, such as other di-substituted anilines, have utilized DFT methods to compare their NLO behavior, but this compound was not included in these analyses. worldscientific.com

Thermodynamic Parameters and Stability Analysis

Detailed thermodynamic calculations for this compound are not present in the surveyed literature. Such studies would typically provide valuable data on the molecule's stability and behavior under different thermal conditions.

Specific experimental or calculated data for the heat capacity, entropy, and enthalpy of this compound could not be located. These thermodynamic functions are crucial for understanding the thermal energy storage and transfer characteristics of a compound. researchgate.net While general methods for estimating these properties for organic compounds exist, specific values for this compound have not been published. nist.govresearchgate.net

A detailed analysis of how steric and electronic effects influence the stability of this compound is not available. The interplay of the chloro and iodo substituents, along with the amino group on the benzene ring, would create a unique electronic and steric profile. Research on other substituted anilines suggests that the nature and position of halogen substituents significantly impact molecular stability and reactivity, but a direct study on this specific isomer is absent. nih.gov

Charge-Transfer Complex Modeling

The formation of charge-transfer (CT) complexes is a widely studied phenomenon, particularly with electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). tubitak.gov.trnih.gov These studies often involve anilines or other aromatic amines as electron donors. researchgate.net However, research specifically modeling a charge-transfer complex where this compound acts as the electron donor is not found in the literature.

No studies were found that determine the stoichiometry or formation constants (KCT) for charge-transfer complexes involving this compound. Methodologies for such determinations, like Job's method of continuous variation and the Benesi-Hildebrand equation, are standard in the field and are used to establish the donor-acceptor ratio (often 1:1) and the stability of the complex. scielo.org.zamdpi.comnih.gov

The influence of solvent polarity on the stability of charge-transfer complexes is a critical area of investigation, as more polar solvents can affect the equilibrium and kinetics of complex formation. scielo.org.zaorientjchem.org Studies on various donor-acceptor complexes have shown that stability can increase or decrease with solvent polarity depending on the specific system. nih.govnih.gov Without specific data on complexes formed with this compound, it is not possible to detail these effects.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. These insights are crucial for understanding reaction kinetics and selectivity.

The elucidation of reaction mechanisms at a molecular level often involves the characterization of transition states—the highest energy point along a reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are widely used to model these transient structures. For a reaction involving this compound, such as electrophilic aromatic substitution, computational modeling would begin by defining the reactant and product geometries. An algorithm would then be employed to locate the transition state structure connecting them on the potential energy surface.

The activation energy (Ea) of a reaction is the energy barrier that must be overcome for reactants to transform into products and is a key determinant of the reaction rate. Computationally, this is determined by the energy difference between the transition state and the reactants.

For electrophilic aromatic substitution on a substituted aniline, the position of the incoming electrophile is directed by the existing substituents. The amino group is a strong activating group and an ortho-, para-director. However, the presence of three halogen atoms (two chlorine and one iodine) complicates this picture. These halogens are deactivating groups via their inductive effect but are also ortho-, para-directors. In this compound, the 4- and 6-positions are potential sites for electrophilic attack.

Computational modeling can be used to calculate the activation energies for the attack at each of these positions, thereby predicting the regioselectivity of the reaction. The stability of the resulting intermediates, often called sigma complexes or Wheland intermediates, is a critical factor. DFT calculations can provide the relative energies of these intermediates.

Table 1: Illustrative Calculated Activation Energies for Electrophilic Nitration of this compound at Different Positions

| Position of Attack | Relative Energy of Sigma Complex (kcal/mol) | Calculated Activation Energy (Ea) (kcal/mol) |

| C4 | 0.0 | 15.2 |

| C6 | +2.5 | 17.8 |

The lower activation energy for the attack at the C4 position would suggest that this is the kinetically favored product. Such calculations would typically be performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), and may include solvent effects through models like the Polarizable Continuum Model (PCM).

The three-dimensional structure and flexibility of a molecule are governed by a delicate balance of intramolecular interactions. In this compound, these include steric hindrance between the bulky substituents and potential intramolecular hydrogen bonding.

The amino group (-NH2) can rotate around the C-N bond, and the planarity of this group with respect to the aromatic ring is influenced by the electronic effects of the substituents. A comparative density functional theory (DFT) study on halosubstituted anilines has shown that the number and position of halogen substituents affect the inversion barrier of the amino group. Generally, a higher number of halogen substituents leads to a more planar character of the amino group due to enhanced lone-pair electron delocalization.

Conformational analysis of this compound would involve scanning the potential energy surface as a function of key dihedral angles, such as the H-N-C-C angle, to identify the most stable conformers. The relative energies of these conformers provide insight into their population at a given temperature.

Table 2: Illustrative Conformational Analysis of this compound

| Conformer | H-N-C2-C3 Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Intramolecular Distances (Å) |

| A (Planar NH2) | 0 | 0.0 | N-H...Cl(2): 2.5 |

| B (Pyramidal NH2) | 30 | +1.2 | N-H...Cl(2): 2.8 |

| C (Rotated NH2) | 90 | +3.5 | N-H...Cl(2): 3.5 |

The results of such a conformational analysis would reveal the most likely three-dimensional structure of the molecule, which is crucial for understanding its interactions with other molecules, such as in biological systems or during crystal packing.

Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The structural framework of 2,3-dichloro-5-iodoaniline, featuring ortho-iodoaniline and polychloro substitution patterns, positions it as a key starting material for constructing intricate molecular architectures.

While direct examples detailing the use of this compound in the synthesis of extended polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in prominent research, the principles of PAH synthesis support its potential in this area. Halogenated aromatic compounds are common precursors in cross-coupling reactions designed to build larger aromatic systems. Methodologies such as palladium-catalyzed annulation are employed to construct PAHs from smaller aromatic fragments. Given its structure, this compound could theoretically be utilized in such synthetic strategies, where the halogen atoms, particularly the more reactive iodine, would serve as handles for carbon-carbon bond formation to construct larger polycyclic frameworks.

The ortho-iodoaniline moiety within this compound makes it a suitable precursor for the synthesis of important nitrogen-containing heterocycles like indoles and carbazoles.

Indole (B1671886) Synthesis:

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This reaction proceeds through a sequence involving oxidative addition of the palladium catalyst to the carbon-iodine bond, coordination and insertion of the alkyne, and subsequent intramolecular cyclization. wikipedia.org Given that this compound is a substituted ortho-iodoaniline, it can be employed in the Larock synthesis to produce indoles bearing dichloro substitution on the benzene (B151609) ring. The reaction is known for its versatility and tolerance of various functional groups on both the aniline (B41778) and alkyne components. wikipedia.orgnih.gov

Another relevant method is the Cadogan–Sundberg indole synthesis, which involves the deoxygenation of o-nitrostyrenes by trivalent phosphorus reagents to yield indoles. wikipedia.org While this method does not directly use haloanilines, it is a key strategy for indole formation and highlights the importance of ortho-substituted precursors in heterocyclic synthesis.

Carbazole Synthesis:

Carbazoles, which feature a dibenzopyrrole structure, are another class of heterocycles accessible from precursors like this compound. One established method involves the palladium-catalyzed intramolecular cyclization of N-arylated o-iodoanilines. nih.gov In this approach, an o-iodoaniline is first coupled with a silylaryl triflate, and the resulting intermediate undergoes an in-situ cyclization to form the carbazole ring system. nih.gov The presence of chlorine atoms on the aniline ring is generally well-tolerated in these reactions. nih.gov

The Cadogan-Sundberg reaction can also be extended to synthesize carbazoles from o-arylnitroarenes. synarchive.com Additionally, carbazole derivatives can be formed through the palladium-catalyzed amination of cyclic iodonium salts with anilines. beilstein-journals.org These varied synthetic routes underscore the potential of this compound as a precursor for highly functionalized carbazole derivatives, which are of interest for their applications in materials science and pharmaceuticals. nih.govresearchgate.net

Precursor for Further Functionalization

The presence of three halogen atoms with differing reactivity on the aniline ring makes this compound an excellent substrate for further chemical modification to generate a diverse array of derivatives.

The carbon-halogen bonds in this compound can be selectively targeted in various cross-coupling reactions to introduce new functional groups. In palladium-catalyzed reactions, the reactivity of halogens as leaving groups typically follows the order I > Br > Cl. This differential reactivity allows for the selective functionalization of the carbon-iodine bond while leaving the two carbon-chlorine bonds intact.

This selectivity is highly valuable in sequential cross-coupling strategies. For instance, a Sonogashira, Suzuki, or Heck reaction could be performed at the C-I position first. The resulting product, now containing two chloro-substituents, can then undergo further coupling reactions at the C-Cl positions under more forcing conditions if desired. This stepwise approach enables the synthesis of complex, unsymmetrically substituted aromatic compounds from a single starting material.

Beyond substitution of the halogen atoms, the amino group of this compound provides another site for functionalization. For instance, the reactivity of the aniline can be modulated by acylation of the amino group. This is a common strategy in electrophilic aromatic substitution reactions, where converting the strongly activating -NH2 group to a less activating amide group can provide better control over the reaction's regioselectivity and prevent over-reaction, such as polyhalogenation. byjus.comyoutube.com

Furthermore, the combination of reactions at the amino group and the halogenated positions allows for the synthesis of a wide range of functionalized aniline derivatives. For example, after selective functionalization at the iodine position, the amino group could be modified, or vice versa. This versatility makes this compound a valuable intermediate for creating libraries of substituted anilines for applications in drug discovery and materials science. mdpi.com

Future Research Directions in 2,3 Dichloro 5 Iodoaniline Chemistry

Development of Novel and Sustainable Synthetic Routes

One potential pathway could commence with the nitration of a suitable dichlorobenzene derivative, followed by reduction of the nitro group to an amine, and subsequent regioselective iodination. The choice of starting material and the sequence of halogen introductions will be critical in achieving the desired substitution pattern and maximizing yield.

Table 1: Proposed Synthetic Strategies for 2,3-Dichloro-5-iodoaniline

| Starting Material | Key Transformation Steps | Potential Reagents and Conditions | Key Challenges |

| 1,2-Dichloro-4-nitrobenzene | 1. Reduction of the nitro group2. Regioselective iodination | 1. Fe/HCl, SnCl₂/HCl2. I₂/HIO₃, NIS | Controlling the regioselectivity of the iodination step. |

| 2,3-Dichloroaniline (B127971) | Direct iodination | ICl, NIS, I₂/oxidizing agent | Overcoming the deactivating effect of the two chlorine atoms and achieving selective iodination at the C5 position. |

Furthermore, the principles of green chemistry should be integrated into these synthetic explorations. This includes the use of less hazardous reagents, solvent-free or aqueous reaction conditions, and catalytic methods to minimize waste and energy consumption. For instance, investigating photocatalytic or electrocatalytic halogenation methods could provide more sustainable alternatives to traditional reagents.

Exploration of Undiscovered Reactivity Pathways

The unique arrangement of three different halogen atoms on the aniline (B41778) ring of this compound presents a rich landscape for exploring novel reactivity. The differential reactivity of the C-I, C-Cl, and N-H bonds offers opportunities for selective functionalization.

A primary area of investigation should be the selective activation of the carbon-halogen bonds. It is well-established that the C-I bond is generally more susceptible to cleavage in cross-coupling reactions than the C-Cl bond. This differential reactivity could be exploited for sequential, site-selective introduction of various substituents. Future studies should explore a range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, targeting the C-I bond while leaving the C-Cl bonds intact.

The amino group itself is a key functional handle. Its reactivity can be explored through N-alkylation, N-acylation, and diazotization reactions, leading to a diverse array of derivatives. The electron-withdrawing nature of the three halogen substituents will undoubtedly influence the nucleophilicity of the amino group and the basicity of the aniline, which warrants a thorough investigation.

Advanced Computational Studies on Molecular Interactions and Dynamics

To complement experimental investigations, in-depth computational studies are crucial for a fundamental understanding of the molecular properties of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, molecular geometry, and spectroscopic properties.

Key areas for computational exploration include:

Molecular Electrostatic Potential (MEP): Mapping the MEP can help predict the sites most susceptible to electrophilic and nucleophilic attack, guiding the design of synthetic reactions.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution will provide information about the molecule's reactivity, electronic transitions, and charge transfer capabilities.

Bond Dissociation Energies: Calculating the bond dissociation energies for the C-I and C-Cl bonds will quantitatively predict the selectivity in cross-coupling reactions.

Intermolecular Interactions: Computational modeling can be employed to study the potential for hydrogen bonding (involving the N-H group) and halogen bonding (involving the iodine and chlorine atoms). Understanding these non-covalent interactions is critical for predicting its solid-state packing and its behavior in different solvent environments.

Table 2: Proposed Computational Studies on this compound

| Computational Method | Property to be Investigated | Expected Insights |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Optimized structure, HOMO-LUMO gap, prediction of IR and Raman spectra. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identification of reactive sites for electrophilic and nucleophilic attack. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Prediction of UV-Vis absorption maxima and electronic transitions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | Characterization of hydrogen and halogen bonds. |

Integration into Materials Science Applications (excluding biological/clinical)

The unique electronic properties anticipated for this compound, arising from its polyhalogenated structure, make it an interesting candidate for applications in materials science. Future research should explore its potential as a building block for novel functional materials.

A particularly promising avenue is its use as a monomer for the synthesis of conductive polymers. Polyaniline is a well-known conducting polymer, and the properties of its derivatives can be tuned by the substituents on the aniline ring. The presence of two chlorine atoms and an iodine atom in this compound is expected to significantly influence the electronic properties, solubility, and processability of the resulting polymer. Research in this area would involve the chemical or electrochemical polymerization of this compound and a thorough characterization of the resulting polymer's conductivity, thermal stability, and morphology.

Furthermore, the ability to selectively functionalize the C-I bond could allow for the synthesis of well-defined oligomers and polymers with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Methodological Advancements in Characterization Techniques

As a novel or sparsely studied compound, the development of robust and comprehensive analytical methods for the characterization of this compound and its derivatives is essential. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy will form the basis of its characterization, there is room for methodological advancements.

Future research could focus on:

Advanced NMR Techniques: Employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for the unambiguous assignment of all proton and carbon signals in this highly substituted aniline.

Crystallographic Studies: Obtaining single-crystal X-ray diffraction data would provide definitive proof of its molecular structure and shed light on its solid-state packing and intermolecular interactions.

Chromatographic Methods: Developing optimized High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods will be necessary for monitoring reaction progress, assessing purity, and for potential separation of isomers if they are formed during synthesis.

Hyphenated Techniques: The use of hyphenated techniques such as GC-MS and LC-MS will be invaluable for the identification of reaction byproducts and for the characterization of new derivatives.

Q & A

Q. What are the recommended methods for synthesizing and purifying 2,3-Dichloro-5-iodoaniline?

- Methodological Answer : Synthesis typically involves halogenation and iodination of aniline derivatives. For example, iodination of 2,3-dichloroaniline using iodine monochloride (ICl) under controlled acidic conditions (e.g., H2SO4) can yield the target compound. Purification often employs column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate mixtures) . Safety protocols, including inert atmosphere handling and PPE, should align with SDS guidelines for structurally similar halogenated anilines (e.g., 3,5-Dichloro-2,4-difluoroaniline) .

Q. How can researchers characterize the structural and spectral properties of this compound?

- Methodological Answer : Use NMR spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C) to confirm substituent positions, with deuterated DMSO as a solvent due to low solubility in non-polar media. Mass spectrometry (MS) and FT-IR validate molecular weight and functional groups (e.g., NH2 stretch at ~3400 cm<sup>-1</sup>). Cross-reference spectral data with NIST Chemistry WebBook entries for analogous halogenated anilines .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidative degradation. Avoid exposure to moisture and light. Stability studies should include periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?

- Methodological Answer : Conduct systematic reproducibility trials under varied conditions (e.g., solvent polarity, temperature). Compare results with computational predictions (DFT calculations for NMR chemical shifts) and crystallographic data from related compounds (e.g., Protein Data Bank entries for halogenated aromatics). Address discrepancies through meta-analysis of literature, prioritizing peer-reviewed sources .

Q. What strategies are effective for studying the compound’s role in cross-coupling reactions or as a ligand in coordination chemistry?

- Methodological Answer : Design experiments using palladium-catalyzed Suzuki-Miyaura couplings to test its utility as an aryl iodide precursor. Monitor reaction efficiency via GC-MS or <sup>19</sup>F NMR (if fluorinated partners are used). For ligand studies, employ X-ray crystallography and cyclic voltammetry to assess coordination geometry and redox behavior .

Q. How can computational modeling predict the environmental or toxicological behavior of this compound?

- Methodological Answer : Use Molecular Operating Environment (MOE) software to simulate biodegradation pathways or adsorption in soil models. Validate predictions with experimental ecotoxicity assays (e.g., Daphnia magna acute toxicity tests). Cross-reference with QSAR databases for halogenated anilines to identify potential risks .

Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions (e.g., stoichiometry, catalyst loading) in line with IUPAC guidelines .

- Safety : Follow SDS protocols for halogenated amines, including fume hood use and waste disposal .

- Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA) to ensure reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.